N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S3/c1-13-4-5-14(11-16(13)22)23-18(26)12-30-21-24-17-7-10-29-19(17)20(27)25(21)8-6-15-3-2-9-28-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXNJISEHWETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention in recent years for its potential biological activities. This article will delve into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a thiophene ring and a thieno[3,2-d]pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 347.39 g/mol. The presence of the fluorine atom and the thiophene group suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thieno[3,2-d]pyrimidine structures have shown promising results as inhibitors of cancer cell proliferation.
Case Study:
In a study published in Molecular Cancer Therapeutics, a compound structurally related to this class was evaluated for its efficacy against various cancer cell lines. The results demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity against breast and lung cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing thiophene and pyrimidine rings have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Research Findings:
A study focusing on thiophene derivatives indicated that modifications at specific positions on the thiophene ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. Such findings suggest that N-(3-fluoro-4-methylphenyl)-2-{...} may also possess similar activities .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structural motifs have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
Example Data:
In vitro assays showed that derivatives with thienopyrimidine cores inhibited PARP activity with IC50 values ranging from 0.5 to 5 μM, highlighting their potential as therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:
- Substitution on the Thiophene Ring: Variations in substituents can enhance solubility and bioavailability.
- Fluorination: The introduction of fluorine atoms has been shown to improve binding affinity to target enzymes.
- Sulfanyl Group Modifications: Altering the sulfanyl group can affect the compound's interaction with biological targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased binding affinity |
| Thiophene substitution | Enhanced solubility |
| Variations in sulfanyl groups | Altered enzyme inhibition |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines possess significant antimicrobial properties. For instance, compounds similar to N-(3-fluoro-4-methylphenyl)-2-{...} have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values as low as 75 µg/mL against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant efficacy. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
In a comparative study, N-(3-fluoro-4-methylphenyl)-2-{...} was tested against various bacterial strains. The results indicated that this compound inhibited bacterial growth more effectively than standard antibiotics at lower concentrations .
Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives. It found that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{...} significantly reduced oxidative stress markers in neuronal cell lines, indicating potential therapeutic strategies for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
